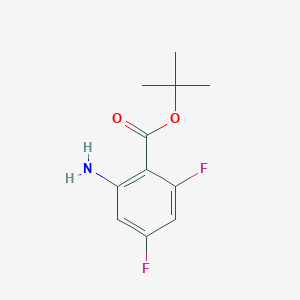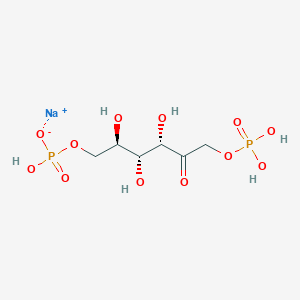
Fructose diphosphate sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructose diphosphate sodium, also known as fructose-1,6-diphosphate sodium, is a compound that plays a crucial role in cellular metabolism. It is an intermediate product in the glycolytic pathway, which is essential for the breakdown of glucose to produce energy. This compound is known for its ability to regulate key enzyme activities in glucose metabolism, thereby improving cellular energy metabolism, especially under conditions of ischemia and hypoxia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fructose diphosphate sodium can be synthesized through a series of chemical reactions. One common method involves the phosphorylation of fructose using adenosine triphosphate (ATP) in the presence of specific enzymes such as phosphofructokinase. The reaction conditions typically include a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
In industrial settings, this compound is often produced through a more streamlined process. For instance, the compound can be prepared by dissolving this compound and vitamin C in water for injection, followed by the addition of 15-hydroxystearic acid macrogol ester. The solution is then stirred, decolorized, filtered, sterilized, and dried to obtain the final product. This method ensures high purity and stability of the compound, making it suitable for medical applications .
Análisis De Reacciones Químicas
Types of Reactions
Fructose diphosphate sodium undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule, which is a key step in glycolysis.
Isomerization: The conversion of glucose-6-phosphate to fructose-6-phosphate, facilitated by the enzyme phosphoglucoisomerase.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and specific enzymes like phosphofructokinase and phosphoglucoisomerase. The reactions typically occur under physiological conditions, with a pH around 7.4 and a temperature of 37°C .
Major Products Formed
The major products formed from these reactions include fructose-1,6-diphosphate, glyceraldehyde-3-phosphate, and dihydroxyacetone phosphate, which are all intermediates in the glycolytic pathway .
Aplicaciones Científicas De Investigación
Fructose diphosphate sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in studies involving carbohydrate metabolism and enzyme kinetics.
Biology: The compound is crucial for understanding cellular energy metabolism and the regulation of glycolysis.
Medicine: this compound is used in the treatment of various conditions, including myocardial ischemia, angina pectoris, and cerebral infarction. .
Mecanismo De Acción
Fructose diphosphate sodium exerts its effects by entering cells and activating key enzymes in the glycolytic pathway, such as phosphofructokinase and pyruvate kinase. This activation increases the concentration of adenosine triphosphate and phosphocreatine within the cell, promoting the inward flow of potassium and calcium ions. These changes enhance cellular energy metabolism and glucose utilization, particularly under conditions of ischemia and hypoxia .
Comparación Con Compuestos Similares
Similar Compounds
Fructose-6-phosphate: Another glycolytic intermediate that is isomerized from glucose-6-phosphate.
Glucose-6-phosphate: The phosphorylated form of glucose that is converted to fructose-6-phosphate.
Dihydroxyacetone phosphate: A product of fructose-1,6-diphosphate cleavage in glycolysis.
Uniqueness
Fructose diphosphate sodium is unique in its ability to directly influence key regulatory enzymes in the glycolytic pathway, making it particularly effective in enhancing cellular energy metabolism under stress conditions. Its role in medical treatments, especially for ischemic conditions, sets it apart from other similar compounds .
Propiedades
Número CAS |
296795-67-0 |
|---|---|
Fórmula molecular |
C6H13NaO12P2 |
Peso molecular |
362.10 g/mol |
Nombre IUPAC |
sodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1 |
Clave InChI |
HBYYJIPCYANMBX-BAOOBMCLSA-M |
SMILES isomérico |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
SMILES canónico |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




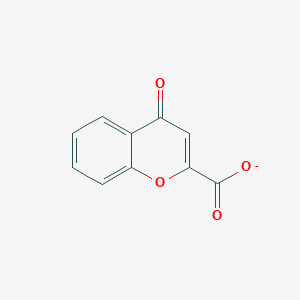
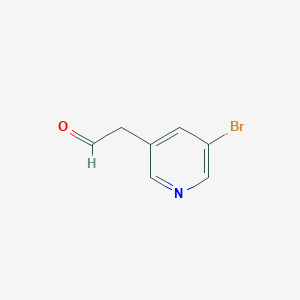


![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)


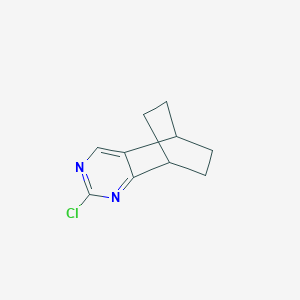
![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
![(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)

